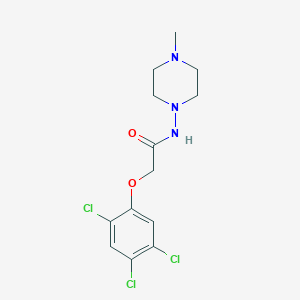
N-(4-methyl-1-piperazinyl)-2-(2,4,5-trichlorophenoxy)acetamide
描述
N-(4-methyl-1-piperazinyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as metoclopramide, is a medication used to treat various gastrointestinal disorders such as nausea, vomiting, and gastroparesis. It belongs to the class of drugs called dopamine receptor antagonists and works by increasing the motility of the gastrointestinal tract. In addition to its clinical applications, metoclopramide has been extensively studied for its potential use in scientific research.
作用机制
Metoclopramide works by blocking dopamine receptors in the brain and gastrointestinal tract. This leads to an increase in the release of acetylcholine, which stimulates gastrointestinal motility. Additionally, metoclopramide has been shown to increase the release of growth hormone, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects
Metoclopramide has a number of biochemical and physiological effects in the body. It has been shown to increase the release of prolactin, a hormone involved in lactation. It can also affect the levels of other hormones such as cortisol and insulin. In terms of its effects on the gastrointestinal tract, metoclopramide can increase the tone and amplitude of contractions, as well as the rate of gastric emptying.
实验室实验的优点和局限性
Metoclopramide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so its effects on various systems are well understood. However, there are also limitations to its use. For example, metoclopramide can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, its effects can vary depending on the dose and route of administration.
未来方向
There are a number of potential future directions for research involving metoclopramide. One area of interest is its potential use in combination with other drugs to treat neurological disorders such as Parkinson's disease. Another area of interest is its effects on other systems in the body, such as the immune system. Finally, there is ongoing research into the development of new drugs that target dopamine receptors in a more specific manner, which may have fewer off-target effects than metoclopramide.
科学研究应用
Metoclopramide has been widely used in scientific research due to its ability to modulate dopamine receptor activity. It has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has also been investigated for its effects on gastrointestinal motility and its potential use in treating conditions such as irritable bowel syndrome and constipation.
属性
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O2/c1-18-2-4-19(5-3-18)17-13(20)8-21-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWJQDHUPJWFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)

![N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4113012.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide)](/img/structure/B4113049.png)

![N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)
![N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)
